![molecular formula C7HClF3NS B6306450 2-Chloro-5,6,7-trifluorobenzo[d]thiazole CAS No. 1245053-34-2](/img/structure/B6306450.png)
2-Chloro-5,6,7-trifluorobenzo[d]thiazole
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Overview
Description
2-Chloro-5,6,7-trifluorobenzo[d]thiazole is a chemical compound with the molecular formula C7HClF3NS . It is a yellow to brown solid . The compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5,6,7-trifluorobenzo[d]thiazole is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains three fluorine atoms and one chlorine atom .Physical And Chemical Properties Analysis
2-Chloro-5,6,7-trifluorobenzo[d]thiazole is a yellow to brown solid . It has a molecular weight of 223.61 . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Medicinal Chemistry
2-Chloro-5,6,7-trifluorobenzo[d]thiazole: is a compound that has been explored for its potential in medicinal chemistry due to the biological activities associated with thiazole derivatives . These derivatives have been studied for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The compound’s role in the synthesis of new drug molecules with lesser side effects is of particular interest.
Material Science
In material science, thiazole compounds, including 2-Chloro-5,6,7-trifluorobenzo[d]thiazole , serve as precursors for various chemical compounds such as sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Their unique properties make them suitable for developing new materials with specific functionalities.
Chemical Synthesis
The thiazole ring is a key feature in the development of new compounds for chemical synthesis2-Chloro-5,6,7-trifluorobenzo[d]thiazole can be utilized in the synthesis of diverse heterocyclic compounds, which are valuable in creating pharmacologically active molecules .
Analytical Research
Thiazole derivatives are important in analytical research, where they are used to develop novel derivatives and screen them against various biological activities2-Chloro-5,6,7-trifluorobenzo[d]thiazole could be involved in the synthesis of benzothiazole derivatives for screening against anti-inflammatory, analgesic, and other activities .
Anticancer Research
The presence of the thiazole moiety in natural chemotherapeutic agents has increased interest in thiazole-based compounds like 2-Chloro-5,6,7-trifluorobenzo[d]thiazole for anticancer drug research. These compounds are being studied for their antineoplastic activity and potential as cancer therapeutics .
Mechanism of Action
Target of Action
Thiazole analogs have been known to serve as ligands for various receptors such as estrogen receptors, neuropeptides, and y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been known to interfere with quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes depending on the specific derivative and its targets .
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
properties
IUPAC Name |
2-chloro-5,6,7-trifluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NS/c8-7-12-3-1-2(9)4(10)5(11)6(3)13-7/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSPPDLEPLQAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)SC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7-trifluorobenzo[d]thiazole |
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